molecular formula C13H17BrN2O3 B6646594 4-bromo-2-methoxy-N-(morpholin-2-ylmethyl)benzamide

4-bromo-2-methoxy-N-(morpholin-2-ylmethyl)benzamide

Cat. No. B6646594
M. Wt: 329.19 g/mol
InChI Key: BHKJKZKUZVHVII-UHFFFAOYSA-N
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Description

4-bromo-2-methoxy-N-(morpholin-2-ylmethyl)benzamide is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the benzamide family and is commonly referred to as BMB or BMB-4. In

Mechanism of Action

The mechanism of action of 4-bromo-2-methoxy-N-(morpholin-2-ylmethyl)benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been shown to induce apoptosis or programmed cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-2-methoxy-N-(morpholin-2-ylmethyl)benzamide has a variety of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, induce apoptosis in cancer cells, and reduce the expression of certain genes involved in cancer progression. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 4-bromo-2-methoxy-N-(morpholin-2-ylmethyl)benzamide in lab experiments is its high potency and selectivity for cancer cells. This compound has been shown to have minimal toxicity towards normal cells, making it an attractive candidate for the development of new cancer drugs. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 4-bromo-2-methoxy-N-(morpholin-2-ylmethyl)benzamide. One area of research is the development of new cancer drugs based on this compound. Researchers are also exploring the potential of this compound in the treatment of other diseases, such as neurodegenerative disorders and infectious diseases. Additionally, there is ongoing research on the mechanism of action of this compound and its interactions with other compounds in the body.
Conclusion:
In conclusion, 4-bromo-2-methoxy-N-(morpholin-2-ylmethyl)benzamide is a promising compound with potential applications in various fields. This compound has been extensively studied for its anti-cancer properties and has shown promising results in preclinical studies. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of other diseases.

Synthesis Methods

The synthesis of 4-bromo-2-methoxy-N-(morpholin-2-ylmethyl)benzamide involves the reaction of 4-bromo-2-methoxybenzoic acid with N-(morpholin-2-ylmethyl)amine in the presence of a suitable coupling agent. This method has been optimized to produce high yields of the desired product with excellent purity.

Scientific Research Applications

4-bromo-2-methoxy-N-(morpholin-2-ylmethyl)benzamide has been extensively studied for its potential applications in various fields. One of the primary areas of research has been in the development of new drugs for the treatment of cancer. Studies have shown that this compound has potent anti-cancer activity and can inhibit the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

4-bromo-2-methoxy-N-(morpholin-2-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O3/c1-18-12-6-9(14)2-3-11(12)13(17)16-8-10-7-15-4-5-19-10/h2-3,6,10,15H,4-5,7-8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHKJKZKUZVHVII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)C(=O)NCC2CNCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-2-methoxy-N-(morpholin-2-ylmethyl)benzamide

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